- Synthesis of N-vinyl substituted indoles and their acid-catalyzed behaviorTetrahedron Letters, 2011, 52(17), 2062-2064,
Cas no 942-24-5 (Methyl indole-3-carboxylate)

Methyl indole-3-carboxylate structure
Produktname:Methyl indole-3-carboxylate
Methyl indole-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl indole-3-carboxylate
- methyl 1H-indole-3-carboxylate
- Methyl 3-indolecarboxylate
- 3-Methoxycarbonylindole
- 3-Carbomethoxyindole
- Methyl indolyl-3-carboxylate
- Indole-3-carboxylic Acid Methyl Ester
- [ "" ]
- 1H-Indole-3-carboxylic acid, methyl ester
- 1H-Indole-3-carboxylic acid methyl ester
- Indole-3-carboxylic acid, methyl ester
- QXAUTQFAWKKNLM-UHFFFAOYSA-N
- 3-carbomethoxy indole
- PubChem7506
- methylindole-3-carboxylate
- methyl indole 3-carboxylate
- 3-methoxycarbonyl-1H-indole
- KSC490C1F
- Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)
- BCP00917
- Methyl indole-3-carboxylate, 99%
- 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate
- CHEBI:65019
- BDBM50250885
- AMY23351
- HMS1661G01
- F2190-0648
- Z57164966
- Q27133581
- FT-0628332
- SCHEMBL1093530
- SDCCGMLS-0065824.P001
- DTXSID10343334
- I0491
- HY-79635
- A15922
- Methyl 1H-indole-3-carboxylate #
- Indole-3-carboxylicacidmethylester
- PB47482
- 942-24-5
- Indole-3-carboxylic acid methyl ester, 99%
- AKOS000579454
- METHYL INDOLE-3- CARBOXYLATE
- MFCD00189407
- CS-D1229
- CHEMBL2270066
- I-2505
- InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H
- AB9732
- SY020043
- 7T-1502
- EN300-18395
- DA-75467
- Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate
- STK397421
-
- MDL: MFCD00189407
- Inchi: 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
- InChI-Schlüssel: QXAUTQFAWKKNLM-UHFFFAOYSA-N
- Lächelt: O=C(C1C2C(=CC=CC=2)NC=1)OC
- BRN: 142023
Berechnete Eigenschaften
- Genaue Masse: 175.06300
- Monoisotopenmasse: 175.063329
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 205
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 3
- Topologische Polaroberfläche: 42.1
- XLogP3: 2.6
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.1999 (rough estimate)
- Schmelzpunkt: 148.0 to 152.0 deg-C
- Siedepunkt: 306.47°C (rough estimate)
- Flammpunkt: 154.4oC
- Brechungsindex: 1.5060 (estimate)
- Wasserteilungskoeffizient: Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.
- PSA: 42.09000
- LogP: 1.95450
- Löslichkeit: Nicht bestimmt
Methyl indole-3-carboxylate Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36-S37/39
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Risikophrasen:R36/37/38
Methyl indole-3-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Methyl indole-3-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM112210-500g |
methyl 1H-indole-3-carboxylate |
942-24-5 | 95%+ | 500g |
$173 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0491-25g |
Methyl indole-3-carboxylate |
942-24-5 | 98.0%(GC) | 25g |
¥390.0 | 2022-05-30 | |
TRC | M313520-10g |
Methyl indole-3-carboxylate |
942-24-5 | 10g |
$ 98.00 | 2023-09-07 | ||
Enamine | EN300-18395-10.0g |
methyl 1H-indole-3-carboxylate |
942-24-5 | 95% | 10g |
$32.0 | 2023-05-02 | |
MedChemExpress | HY-79635-10mM*1 mL in DMSO |
Methyl indole-3-carboxylate |
942-24-5 | 99.89% | 10mM*1 mL in DMSO |
¥266 | 2024-04-15 | |
Life Chemicals | F2190-0648-10g |
Methyl indole-3-carboxylate |
942-24-5 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 395307-25G |
Methyl indole-3-carboxylate |
942-24-5 | 99% | 25G |
584.14 | 2021-05-17 | |
TRC | M313520-50g |
Methyl indole-3-carboxylate |
942-24-5 | 50g |
$184.00 | 2023-05-17 | ||
Fluorochem | 003455-100g |
Methyl indole-3-carboxylate |
942-24-5 | 99% | 100g |
£27.00 | 2022-03-01 | |
Fluorochem | 003455-250g |
Methyl indole-3-carboxylate |
942-24-5 | 99% | 250g |
£86.00 | 2022-03-01 |
Methyl indole-3-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane , Water ; 1 min
Referenz
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Sodium chloride (exchanged products with divinylbenzene-butanediyl--bis-1vinylimidazoliumdisalicylate copolymer) , 1H-Imidazolium, 1,1′-(1,4-butanediyl)bis[3-ethenyl-, 2-hydroxybenzoate (1:2), po… Solvents: Water ; 12 h, rt
1.2 9 h, 110 °C
1.2 9 h, 110 °C
Referenz
- Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)sChemical Communications (Cambridge, 2017, 53(26), 3785-3788,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Quinoline ; 2 h, 120 °C
Referenz
- Preparation method of novel indole compound with antibacterial property, China, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: tert-Butylamine Solvents: Methanol ; 0.5 h, reflux; reflux → rt
Referenz
- Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2Tetrahedron Letters, 2007, 48(1), 17-20,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; rt; 6 atm, rt → 110 °C; 72 h, 6 atm, 110 °C
Referenz
- Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivativesSynthesis, 2008, (6), 903-912,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
- Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl TriethylborateOrganic Letters, 2016, 18(15), 3918-3921,
Synthetic Routes 11
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
Referenz
- Preparation of [1,3-phenylenebis(methylidene)]bis[1H-indolyl(alkyl)carbohydrazide] as antibacterial agents, China, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
Referenz
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-NitrovinylarenesJournal of Organic Chemistry, 2011, 76(11), 4715-4720,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid ; 16 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agentsPharmazie, 2017, 72(12), 707-713,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
- Preparation of 3-carbomethoxyindole derivatives, Japan, , ,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux
Referenz
- Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin EOrganic Letters, 2016, 18(24), 6504-6507,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
- Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoestersKhimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50,
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Water ; 12 h, 0.1 MPa, 120 °C
Referenz
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materialsChemical Science, 2022, 13(23), 6865-6872,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
- Methyl group at 1-position of stabilized indole as a protective groupHeterocycles, 1986, 24(10), 2791-2,
Methyl indole-3-carboxylate Raw materials
- Benzeneacetic acid, α-methylene-2-nitro-, methyl ester
- methyl 1H-indole-3-carboximidoate hydrochloride
- 1H-Indole-1,3-dicarboxylic acid, 3-methyl 1-(phenylmethyl) ester
- 3,3-Dimethyl 1,2-dihydro-3H-indole-3,3-dicarboxylate
- 1H-indole-3-carboxylic acid
- Indole
- Methyl indoline-3-carboxylate
- dimethyl 1H-indole-1,3-dicarboxylate
- Methyl 1-(1-methylethenyl)-1H-indole-3-carboxylate
- trichloroacetyl chloride
- 1H-Indole-3-carboxylic acid, 1-[(benzoyloxy)methyl]-, methyl ester
Methyl indole-3-carboxylate Preparation Products
Methyl indole-3-carboxylate Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:942-24-5)Methyl indole-3-carboxylate
Bestellnummer:sfd21204
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:39
Preis ($):discuss personally
Methyl indole-3-carboxylate Verwandte Literatur
-
Thomas B. Parsons,Cédric Ghellamallah,Louise Male,Neil Spencer,Richard S. Grainger Org. Biomol. Chem. 2011 9 5021
-
John W. Blunt,Brent R. Copp,Wan-Ping Hu,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2008 25 35
-
Fang Yang,Xie-Er Jian,Lin Chen,Yu-Feng Ma,Yu-Xia Liu,Wen-Wei You,Pei-Liang Zhao New J. Chem. 2021 45 21869
-
Takumi Abe,Yuka Takahashi,Yuki Matsubara,Koji Yamada Org. Chem. Front. 2017 4 2124
-
Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
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